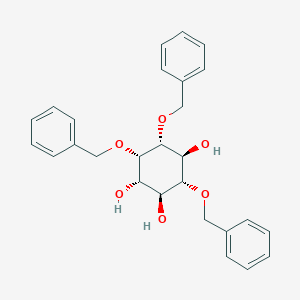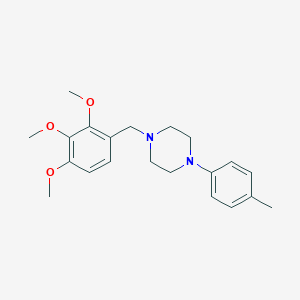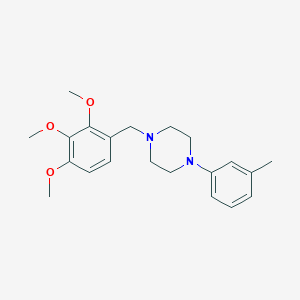![molecular formula C22H20N2O4S B281920 Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. Also known as Methyl MPTC, this compound has shown promise in a variety of applications, including as a potential treatment for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of Methyl MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Methyl MPTC is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, Methyl MPTC has also been studied for its biochemical and physiological effects. Studies have shown that Methyl MPTC can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further research in a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl MPTC in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Methyl MPTC. One area of particular interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of Methyl MPTC and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of Methyl MPTC involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 2-anilino-4-methyl-3-thiophenecarboxylic acid to form Methyl MPTC.
Wissenschaftliche Forschungsanwendungen
Methyl MPTC has been studied extensively for its potential use in scientific research. One area of particular interest is its potential as a treatment for cancer. Studies have shown that Methyl MPTC can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C22H20N2O4S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
methyl 5-(4-acetamidobenzoyl)-2-anilino-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(22(27)28-3)21(24-16-7-5-4-6-8-16)29-20(13)19(26)15-9-11-17(12-10-15)23-14(2)25/h4-12,24H,1-3H3,(H,23,25) |
InChI-Schlüssel |
FUJWZDYBTZWKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)

![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)




![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)